molecular formula C11H14ClNO2 B1369052 3-chloro-N-(4-methoxy-2-methylphenyl)propanamide CAS No. 915921-70-9

3-chloro-N-(4-methoxy-2-methylphenyl)propanamide

Cat. No. B1369052
CAS RN: 915921-70-9
M. Wt: 227.69 g/mol
InChI Key: RHRZNQDYJFZOBS-UHFFFAOYSA-N
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Description

“3-chloro-N-(4-methoxy-2-methylphenyl)propanamide” is a chemical compound with the CAS Number: 915921-70-9. It has a molecular weight of 227.69 . This compound is typically in solid form .


Molecular Structure Analysis

The linear formula of “this compound” is C11H14ClNO2 . The InChI code is 1S/C11H14ClNO2/c1-8-7-9(15-2)3-4-10(8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is typically in solid form . It has a molecular weight of 227.69 . The InChI code is 1S/C11H14ClNO2/c1-8-7-9(15-2)3-4-10(8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) .

Scientific Research Applications

Antibacterial and Antimycotic Properties

3-Chloro-N-(4-methoxy-2-methylphenyl)propanamide has been studied for its potential in the field of antibacterial and antifungal therapies. Research indicates that certain derivatives of this compound, obtained through copper catalytic anionarylation and cyclization reactions, exhibit significant antibacterial and antifungal properties. This application could be pivotal in developing new treatments for bacterial and fungal infections (Baranovskyi et al., 2018).

Nematicidal Activity

In agricultural science, certain derivatives of this compound have shown effectiveness as nematicides. These compounds, specifically 4-[3-(4-methoxyphenyl) prop-2-enoyl] phenyl phenyl carbamate, demonstrate significant mortality rates in nematodes, indicating potential use in controlling these pests in crop production (Kumari et al., 2014).

Solubility and Pharmaceutical Applications

The solubility of 2-chloro-N-(4-methylphenyl)propanamide, a related compound, has been extensively studied, revealing insights crucial for pharmaceutical applications. Understanding the solubility in various solvent mixtures is key to drug formulation and delivery, enhancing the compound's effectiveness in medical treatments (Pascual et al., 2017).

Antimicrobial Agents

A range of N-arylated propanamide derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potent activities against various microbial strains, suggesting their potential as novel antimicrobial agents (Halve et al., 2007).

Crystal Structure and Physical Properties

The crystal structure and physical properties of closely related compounds have been studied, providing essential information for the development of new materials and drugs. These studies contribute to the understanding of molecular interactions and stability, which are crucial in the design of new chemical entities (Zukerman-Schpector et al., 2006).

Mechanism of Action

Mode of Action

It is known that the compound forms classical n—h…o hydrogen bonds, as well as c–h…o contacts, which connect the molecules into chains propagating along the a axis . This suggests that the compound may interact with its targets through hydrogen bonding, but further studies are required to confirm this and to elucidate the resulting changes.

Biochemical Analysis

Biochemical Properties

3-chloro-N-(4-methoxy-2-methylphenyl)propanamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to form hydrogen bonds and other non-covalent interactions with these biomolecules . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting the overall biochemical reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, the compound can impact metabolic pathways, resulting in changes in the levels of metabolites and the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme involved . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular mechanisms contribute to the compound’s overall impact on cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in alterations in cellular processes and function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux and levels of metabolites . The compound may be metabolized by certain enzymes, leading to the formation of intermediate products that can further participate in biochemical reactions. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that determine its activity and effectiveness . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and interactions with biomolecules.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

3-chloro-N-(4-methoxy-2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8-7-9(15-2)3-4-10(8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRZNQDYJFZOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589304
Record name 3-Chloro-N-(4-methoxy-2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915921-70-9
Record name 3-Chloro-N-(4-methoxy-2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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